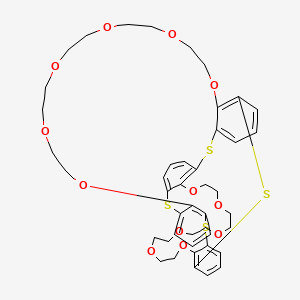

Cesium Ionophore III

Description

Significance of Cesium Ion Recognition and Separation in Academic Research

The ability to selectively recognize and separate cesium ions is a critical area of academic and industrial research. This significance stems from several key factors. Environmentally, the radioactive isotope, cesium-137, is a major and hazardous byproduct of nuclear fission, present in nuclear waste. researchgate.net Its effective removal from high-level liquid waste is paramount for environmental remediation and reducing the long-term radiotoxicity of nuclear waste. researchgate.netnih.gov Furthermore, the selective separation of cesium can facilitate the production of pure cesium isotopes for various applications, including their use in medical irradiators. nih.gov

From a fundamental chemical perspective, the large ionic radius and low charge density of the cesium ion present a unique challenge for selective binding. aip.org Designing host molecules that can effectively encapsulate Cs⁺ while excluding other alkali metal ions, such as the smaller and more abundant sodium (Na⁺) and potassium (K⁺) ions, requires sophisticated molecular design. osti.gov This challenge has driven innovation in the field of supramolecular chemistry, leading to the development of highly preorganized and selective host molecules.

Overview of Host-Guest Chemistry in Cesium Ionophore Design

The design of cesium ionophores is deeply rooted in the principles of host-guest chemistry, a cornerstone of supramolecular chemistry that describes the formation of complexes between two or more molecules or ions held together by non-covalent interactions. wikipedia.org These interactions can include hydrogen bonding, ion-dipole forces, van der Waals forces, and cation-π interactions. wikipedia.org

For an ionophore (the host) to selectively bind a target ion like cesium (the guest), several factors must be optimized:

Size Complementarity: The host molecule must possess a cavity or binding site that is geometrically complementary to the size of the cesium ion (ionic radius ~1.67 Å). vulcanchem.com

Preorganization: A rigid host structure that is pre-organized for binding minimizes the entropic penalty upon complexation, leading to stronger and more selective binding.

Favorable Interactions: The host should feature donor atoms, such as oxygen or nitrogen, strategically positioned to coordinate with the guest cation. Additionally, aromatic rings can provide stabilizing cation-π interactions with the large, soft cesium ion. vulcanchem.com

Cesium Ionophore III, a member of the 1,3-bis-bridged calix rsc.orgarene-crown-6 family, exemplifies these design principles. Its three-dimensional cavity, formed by two crown-4-ether moieties, is optimized for encapsulating the cesium ion. vulcanchem.com

Historical Development and Evolution of Cesium Ionophore Research

The quest for selective cesium ionophores has evolved significantly over several decades. Early research often focused on crown ethers, which demonstrated some affinity for alkali metal cations. However, their flexibility often led to poor selectivity, particularly over potassium. researchgate.net

A major breakthrough came with the introduction of calixarenes, which are macrocyclic compounds that can be functionalized to create highly preorganized and selective binding cavities. The combination of a calixarene (B151959) scaffold with crown ether loops led to the development of calix-crown ethers, which showed marked improvements in cesium selectivity.

Further refinements involved modifying the calixarene structure, such as creating bridged calixarenes to enhance rigidity and preorganization. mdpi.com Researchers have synthesized and studied various derivatives, including quadruply-bridged calix acs.orgarenes and calix rsc.orgarene biscrowns, continually improving selectivity and binding strength for cesium. researchgate.netijarasem.comnih.gov This progression has led to the development of highly sophisticated molecules like this compound, which exhibit exceptional selectivity and are suitable for practical applications such as ion-selective electrodes. vulcanchem.com The synthesis of novel chromogenic calixarenes has also opened avenues for the optical detection of cesium ions. researchgate.net

The table below provides a summary of key research findings for this compound.

| Property | Finding |

| Structure | Belongs to the 1,3-bisbridged calixcrown ethers with a calix rsc.orgarene scaffold. vulcanchem.com |

| Selectivity Mechanism | The cofacial arrangement of two crown-4-ether moieties creates a cavity that matches the size of the cesium ion, and cation-π interactions from benzene (B151609) rings stabilize the complex. vulcanchem.com |

| Selectivity Coefficients | Demonstrates high selectivity against potassium (log K Cs/K = 3.68) and sodium (log K Cs/Na = 4.92). vulcanchem.com |

| Electrode Response | Electrodes incorporating this ionophore show a Nernstian response over a wide concentration range (1 × 10⁻⁷ to 1 × 10⁻¹ M Cs⁺). vulcanchem.com |

| Detection Limit | Achieves a low detection limit of 6.3 × 10⁻⁸ M. vulcanchem.com |

| Applications | Used in sensors for monitoring radioactive Cs-137 in wastewater and for quantifying Cs⁺ in contaminated soils. vulcanchem.com |

Properties

Molecular Formula |

C44H52O12S4 |

|---|---|

Molecular Weight |

901.1 g/mol |

IUPAC Name |

3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,59,60-tetrathiaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |

InChI |

InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2 |

InChI Key |

VIALUYBBJCXNBX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCOCCOC2=C3C=CC=C2SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C(=CC=C7)S5)OCCOCCO1 |

Origin of Product |

United States |

Fundamental Principles of Cesium Ion Recognition and Binding Selectivity

Host-Guest Complexation Mechanisms for Cesium Ions

The interaction between Cesium Ionophore III and cesium ions is a classic example of host-guest chemistry, where the ionophore (host) selectively binds the cesium ion (guest). This process is driven by several key mechanisms that ensure a strong and selective association.

Cation Encapsulation and Cavity Size Complementarity

At the heart of this compound's selectivity is the principle of cation encapsulation, facilitated by a pre-organized three-dimensional cavity. The molecule's calixarene (B151959) framework adopts a 1,3-alternate conformation, which precisely orients two crown-6 ether loops. vulcanchem.com This arrangement creates a cavity with a diameter that is highly complementary to the ionic radius of the cesium cation (1.67 Å). vulcanchem.com The optimal fit between the host's cavity and the guest ion is a critical factor in the stability of the resulting complex. mdpi.comaip.org This "size-fit" concept minimizes the energy penalty associated with the desolvation of the cesium ion upon entering the ionophore's cavity. vulcanchem.com The design of ionophores often involves creating cavities that match the size of the target cation, a principle that is fundamental to achieving high selectivity. britannica.com

Coordination Sphere Formation and Coordination Number Considerations

Once the cesium ion enters the cavity, it is stabilized by the formation of a coordination sphere. This sphere consists of the donor atoms from the ionophore that directly interact with the cation. hcpgcollege.edu.inyoutube.com In the case of this compound, the oxygen atoms of the two crown-6 ether rings are the primary donor atoms. Density functional theory (DFT) studies on similar calix nih.govarene-crown-6 compounds show that the cesium ion interacts with all six oxygen atoms of the crown ether ring. rsc.org The number of these donor atoms defines the coordination number of the complex. libretexts.orgck12.org For cesium, which has a large ionic radius, higher coordination numbers (often 8, 9, or 10) are common and contribute to the stability of the complex. libretexts.orgck12.orgresearchgate.net The flexible yet pre-organized nature of the calixarene scaffold ensures that the donor atoms are positioned optimally to match the coordination requirements of the cesium ion. mdpi.com

| Complex | Typical Coordination Number | Interacting Atoms | Reference |

|---|---|---|---|

| Cesium-Calix nih.govarene-crown-6 | 6-8 | Oxygen atoms of the crown ether, Aromatic rings | rsc.orgresearchgate.net |

| Cesium-Enniatin B | 9 | Oxygen atoms of the ligand | researchgate.net |

| Cesium-Tetrabenzo-24-crown-8 | 8 | Oxygen atoms of the crown ether | researchgate.net |

Formation of 1:1 and Higher-Order Host-Guest Complexes (e.g., 2:1 Sandwich Complexes)

This compound typically forms a 1:1 complex with the cesium ion, where one ionophore molecule encapsulates one cation. rsc.org However, the formation of higher-order complexes, such as 2:1 "sandwich" complexes, is also a known phenomenon in host-guest chemistry, particularly when the cation is too large to fit perfectly within a single host cavity. britannica.comresearchgate.net In such cases, the cation is "sandwiched" between two ionophore molecules. While 1:1 complexation is dominant for this compound, studies on related calixarenes and crown ethers have shown that 2:1 complexes can form, especially at higher concentrations of the host. researchgate.netsonar.ch For instance, research on calix nih.govarene-bis(t-octylbenzo-18-crown-6) has demonstrated the formation of both 1:1 (L·Cs⁺) and 2:1 (L·2Cs⁺) complexes with cesium ions. acs.org The formation of these sandwich complexes can enhance selectivity by further isolating the cation from the surrounding solvent and counter-ions. researchgate.net

Nature of Intermolecular Interactions in Cesium Complexation

The stability of the cesium-ionophore complex is not solely dependent on the size-fit relationship but is also governed by a combination of powerful intermolecular forces.

Electrostatic Interactions

The primary driving force for the complexation of the positively charged cesium ion is electrostatic interaction with the electron-rich donor atoms of the ionophore. nih.govrsc.org The oxygen atoms within the crown ether loops of this compound are highly electronegative, creating a strong electrostatic attraction with the Cs⁺ cation. rsc.org This interaction is fundamental to the binding energy of the complex. nih.gov DFT calculations on similar systems have confirmed that the binding of cesium salts to receptors is predominantly driven by electrostatic interactions. nih.gov These interactions are crucial for overcoming the energy required to strip the hydration shell from the cesium ion before it can be encapsulated by the ionophore. aip.org

| Ionophore/System | Key Interaction Findings | Binding Energy Contribution/Significance | Reference |

|---|---|---|---|

| This compound | Cation-π interactions with calixarene's aromatic rings contribute to binding energy. | ~15% of total binding energy. | vulcanchem.com |

| 1,3-di-octyloxycalix nih.govarene-crown-6 (CC6) | Strong electrostatic interaction with crown oxygen atoms and weak cation–π interaction with aromatic rings. | Highest binding free energy for Cs⁺ (ΔG = -15.11 kcal mol⁻¹). | rsc.org |

| Calix nih.govarene-bis-crown macrocycle | Stabilized by cation-π interactions with arenes in addition to coordination with six oxygen atoms of the crown. | Multiple Cs⁺–π interactions increase overall binding energy. | researchgate.net |

| Calix nih.govarene-(1,2-phenylene-crown-6,crown-6) | π-interactions with cation-facing benzene (B151609) rings are important for stabilizing the complex. | Primary driver for enhanced affinity for Cs⁺. | researchgate.net |

Hydrogen Bonding Networks in Solvated and Bound States

For fully substituted calix psu.eduarene derivatives like Hexaethyl calix psu.eduarene hexaacetate, traditional hydrogen bonding, which involves acidic protons from hydroxyl groups, is not a factor in guest complexation as these protons have been replaced by ethyl acetate (B1210297) groups. Instead, the binding architecture is dominated by other non-covalent forces. The cesium ion is coordinated by the multiple carbonyl and ether oxygen atoms of the lower-rim ester groups. psu.edu

Thermodynamics and Kinetics of Cesium Ion Binding

The interaction between an ionophore and an ion is characterized by its thermodynamic stability and kinetic properties. The stability constant is a measure of the strength of the interaction, while kinetics describes the rates of complex formation and dissociation.

Stability Constants (log K) of Cesium Ionophore Complexes

The stability constant (log K) is a quantitative measure of the equilibrium between the free ionophore and the ion-ionophore complex. A higher log K value indicates a more stable complex and stronger binding affinity. Extraction experiments conducted in a two-phase water-nitrobenzene system have been used to determine these constants for hexaethyl calix psu.eduarene hexaacetate (referred to as ligand 1). researchgate.net The stability constant for its cesium complex in nitrobenzene (B124822) was found to be very high, confirming a strong interaction. researchgate.net

A related study on hexaethyl p-tert-butylcalix psu.eduarene hexaacetate provided stability constants for complexes with a series of alkali metal cations in nitrobenzene, which helps to illustrate the thermodynamic basis for selectivity. akjournals.com

Interactive Table: Stability Constants (log βnb) of Alkali Metal Complexes with Calix psu.eduarene Hexaacetates in Nitrobenzene

| Cation | Ionophore | Stability Constant (log βnb) | Reference |

| Cs⁺ | Hexaethyl calix psu.eduarene hexaacetate | 8.7 ± 0.1 | researchgate.net |

| Li⁺ | Hexaethyl p-tert-butylcalix psu.eduarene hexaacetate | 7.3 | akjournals.com |

| Na⁺ | Hexaethyl p-tert-butylcalix psu.eduarene hexaacetate | 7.1 | akjournals.com |

| K⁺ | Hexaethyl p-tert-butylcalix psu.eduarene hexaacetate | 6.8 | akjournals.com |

| Cs⁺ | Hexaethyl p-tert-butylcalix psu.eduarene hexaacetate | 6.2 | akjournals.com |

| Rb⁺ | Hexaethyl p-tert-butylcalix psu.eduarene hexaacetate | 6.1 | akjournals.com |

Free Energy of Binding (ΔG) and Enthalpy-Entropy Compensation

The interaction between an ionophore and a target ion is fundamentally governed by thermodynamic principles. The Gibbs free energy of binding (ΔG) is a critical parameter that quantifies the spontaneity and stability of the resulting complex. A negative ΔG value indicates that the complexation process is thermodynamically favorable and will occur spontaneously. For cesium ionophores, a large, negative ΔG is indicative of high binding affinity for the Cs⁺ ion.

| Compound | Complex | Binding Free Energy (ΔG) | Reference |

| 1,3-di-octyloxycalix researchgate.netarene-crown-6 (CC6) | [CC6·Cs]⁺ | -15.11 kcal/mol | rsc.org |

| 1,3-di-octyloxycalix researchgate.netarene-crown-6 (CC6) | [CC6·Cs⁺·NO₃⁻] | -22.97 kcal/mol | rsc.org |

This interactive table provides research findings on the binding free energy for a representative calix researchgate.netarene-crown-6 compound with cesium.

The binding process is further understood through the concepts of enthalpy (ΔH) and entropy (ΔS). Enthalpy-entropy compensation is a phenomenon observed in many molecular recognition systems where a favorable change in enthalpy (e.g., from electrostatic interactions and bond formation) is often opposed by an unfavorable change in entropy (e.g., loss of conformational freedom), or vice versa. researchgate.netnih.gov

Kinetic Lability and Response Time Characteristics

Kinetic lability refers to the rate at which a complex undergoes ligand exchange, or in this context, the rates of association (complexation) and dissociation (decomplexation) of the cesium ion. libretexts.org A kinetically labile complex exhibits fast exchange rates, while a kinetically inert complex exchanges its ligand (the ion) slowly. libretexts.org For applications like ion-selective sensors or transport agents, a high degree of kinetic lability is crucial for a rapid and reversible response.

Studies on cesium complexes with related calix researchgate.netarene-bis(crown-6-ether) derivatives and other ionophores reveal very fast kinetics. nih.govresearchgate.net Techniques such as saturation-transfer ¹³³Cs NMR have been used to determine the correlation times (τₑₓ) for the chemical exchange between different complexed states and the free ion, with values reported in the millisecond range (e.g., 29.2 ms). acs.org Kinetic studies using methods like stopped-flow and T-jump have determined specific rate constants for cesium complexation. nih.govresearchgate.net The association rate constants (k_on) are often very high, approaching the diffusion-controlled limit, while the dissociation rate constants (k_off) are also significant, confirming the dynamic and labile nature of these complexes. nih.govresearchgate.net

| Ionophore System | Kinetic Parameter | Value | Method | Reference |

| Norbadione A + Cs⁺ | Association rate constant (k₂) | (1.8 ± 0.4) × 10⁹ M⁻¹s⁻¹ | Fluorescence Quenching | nih.govresearchgate.net |

| Norbadione A + Cs⁺ | Dissociation rate constant (k₋₂) | (1.80 ± 0.15) × 10⁴ s⁻¹ | Fluorescence Quenching | nih.govresearchgate.net |

| Calix researchgate.netarene-bis(crown-6) + Cs⁺ | Exchange Correlation Time (τₑₓ) | 29.2 ms | ¹³³Cs NMR | acs.org |

This interactive table presents kinetic data for cesium complexation with representative ionophores, illustrating the rapid exchange rates.

The response time of a sensor based on an ionophore is a practical measure of its kinetic performance. For ion-selective electrodes (ISEs) incorporating this compound, the response time is a key characteristic, defined as the time taken to reach a stable potential reading after a change in the analyte concentration. Research shows that electrodes utilizing this compound and similar compounds exhibit very fast response times. vulcanchem.com These rapid responses are a direct consequence of the high kinetic lability of the ionophore-cesium complex at the membrane-solution interface.

| Ionophore System | Response Time | Reference |

| This compound | < 30 s | vulcanchem.com |

| p-tert-butylcalix nih.govarene derivative (p-IPC6) | < 10 s | rsc.org |

| Potassium zinc hexacyanoferrate | ~35 s | scirp.orgscirp.org |

This interactive table compares the response times of various cesium-selective electrodes.

Synthetic Methodologies for Cesium Ionophore Iii and Derivative Structures

Design Rationale and Rational Synthesis Approaches

The design of Cesium Ionophore III is centered around creating a three-dimensional cavity that is geometrically and electronically complementary to the cesium cation. The calix psu.eduarene core provides a rigid platform, while the two crown-6 ether loops create a specific binding site. The 1,3-alternate conformation of the calixarene (B151959) positions these crown ether loops in a cofacial arrangement, which is optimal for encapsulating the Cs⁺ ion. vulcanchem.com The size of the cavity is tailored to match the ionic radius of cesium (1.67 Å), a key factor in its high selectivity over other alkali metal ions like sodium and potassium. vulcanchem.com

Rational synthesis approaches leverage a deep understanding of reaction mechanisms and conformational analysis to build the target molecule step-by-step. This involves the strategic formation of the calixarene base, followed by the controlled addition of the crown ether bridges. The synthesis is designed to favor the formation of the desired 1,3-alternate isomer, which exhibits the highest cesium selectivity. google.com

Multi-step Organic Synthesis Pathways for Macrocyclic Architectures

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired macrocyclic architecture.

Condensation Reactions for Calixarene Scaffolds

The foundational calixarene scaffold is typically synthesized through a base-catalyzed condensation reaction of a para-substituted phenol (B47542) with formaldehyde. For this compound, a common starting material is p-tert-butylphenol. The reaction conditions, including the choice of base and solvent, are crucial in determining the size of the resulting calixarene ring. The formation of the cyclic tetramer, the calix psu.eduarene, is the desired outcome for building this specific ionophore.

Ring-Closure and Bridging Strategies for Crown Ether Incorporation

With the calix psu.eduarene scaffold in hand, the next critical step is the incorporation of the two crown-6 ether loops. This is typically achieved through a Williamson ether synthesis, a type of condensation reaction. The phenolic hydroxyl groups of the calix psu.eduarene are deprotonated with a base, such as cesium carbonate, to form phenoxides. vulcanchem.com These nucleophilic phenoxides then react with a di-functionalized oligoethylene glycol derivative, such as a ditosylate or dihalide, which acts as the bridging unit.

The use of cesium carbonate as the base is particularly advantageous as it can also serve as a template, promoting the formation of the crown ether loop that is perfectly sized for the cesium ion. vulcanchem.com This templating effect significantly improves the yield of the desired calix psu.eduarene-bis(crown-6) ether. The reaction is carefully controlled to ensure the bridging occurs at the 1 and 3 positions of the calixarene, leading to the desired 1,3-alternate conformation.

Functionalization and Derivatization Techniques

Further functionalization of the calix psu.eduarene-bis(crown-6) ether can be performed to enhance its properties, such as solubility or binding affinity. For instance, the upper rim of the calixarene (the para positions of the original phenol units) can be modified. One common strategy is the removal of the tert-butyl groups followed by the introduction of other functional groups.

Additionally, derivatives with proton-ionizable groups have been synthesized to improve extraction efficiency. rsc.org These modifications can fine-tune the electronic properties of the ionophore and its interaction with the target cation.

Templated Synthesis and Self-Assembly Approaches

Templated synthesis plays a crucial role in the efficient construction of this compound. As mentioned earlier, the cesium ion itself can act as a template during the crown ether formation, guiding the cyclization reaction to favor the product with a high affinity for Cs⁺. This "self-selection" process is a powerful tool in supramolecular chemistry.

Self-assembly, while not the primary method for the covalent synthesis of the core structure, is the principle by which the ionophore functions. The pre-organized structure of this compound allows for the spontaneous and selective binding of cesium ions from a solution, a form of molecular recognition driven by non-covalent interactions.

Purification and Characterization of Synthetic Products

Following the synthesis, a rigorous purification process is essential to isolate the desired this compound from byproducts and unreacted starting materials. Column chromatography is a standard technique used for this purpose, often followed by recrystallization to obtain a highly pure product. vulcanchem.com

The characterization of the final product is carried out using a variety of spectroscopic and analytical methods to confirm its structure and purity.

Table 1: Spectroscopic and Analytical Data for this compound

| Technique | Observation | Interpretation |

| ¹H NMR | Shows characteristic signals for the aromatic protons of the calixarene, the methylene (B1212753) bridges, and the ethylene (B1197577) oxide units of the crown ethers, consistent with the 1,3-alternate conformation. tandfonline.com | Confirms the covalent structure and stereochemistry of the molecule. |

| ¹³C NMR | Provides a carbon skeleton map that matches the expected structure of this compound. rsc.org | Further validates the molecular structure. |

| Mass Spectrometry | The molecular ion peak corresponds to the calculated molecular weight of the compound. koreascience.kr | Confirms the molecular formula. |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the ether linkages and the aromatic rings. | Provides information about the functional groups present. |

| Elemental Analysis | The percentages of carbon, hydrogen, and oxygen match the calculated values for the molecular formula. rsc.org | Confirms the elemental composition and purity of the compound. |

The combination of these synthetic and analytical techniques allows for the reliable production and verification of this compound, a testament to the precision of modern organic and supramolecular chemistry.

Spectroscopic and Analytical Characterization of Cesium Ionophore Iii Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of Cesium Ionophore III complexes in solution. Both the metal nucleus (¹³³Cs) and the ligand's nuclei (¹H and ¹³C) offer valuable information.

Cesium possesses a single NMR-active nucleus, ¹³³Cs, which is 100% naturally abundant and has a spin of 7/2. huji.ac.il Despite being a quadrupolar nucleus, its low quadrupole moment often results in narrow signals, making it an excellent probe for studying cesium's chemical environment. huji.ac.il ¹³³Cs NMR spectroscopy is primarily utilized to investigate the formation and stability of cesium complexes. huji.ac.il

For instance, in the study of cesium complexes with crown ethers and cryptands, ¹³³Cs NMR has been instrumental in determining the stability constants of these complexes in various nonaqueous solvents. acs.orgacs.org The magnitude of the chemical shift change upon complexation can be used to infer the strength and nature of the ion-ligand interaction.

Table 1: Representative ¹³³Cs NMR Data for Cesium Complexes

| Complex | Solvent | ¹³³Cs Chemical Shift (ppm) | Reference Compound |

|---|---|---|---|

| Cs⁺ (solvated) | D₂O | 0 | 0.1 M CsNO₃ in D₂O |

| Cs⁺-Cryptand[2.2.2] | Pyridine | -245.5 | 0.1 M CsBr in H₂O |

Note: The chemical shifts are highly dependent on the solvent and the reference standard used.

While ¹³³Cs NMR directly probes the metal center, ¹H and ¹³C NMR spectroscopy provide detailed information about the ionophore itself. Upon complexation with a cesium ion, the flexible this compound ligand undergoes significant conformational changes to create a suitable binding cavity. These changes are reflected in the ¹H and ¹³C NMR spectra. researchgate.net

In the ¹H NMR spectrum, changes in the chemical shifts and coupling constants of the protons on the ionophore backbone are observed. Protons in close proximity to the bound cation experience the most significant changes in their electronic environment and, consequently, their chemical shifts.

¹³C NMR spectroscopy is equally informative. The chemical shifts of the carbon atoms, particularly those of the carbonyl groups and other atoms directly involved in coordinating the cesium ion, are altered upon complexation. researchgate.net These shifts provide insights into the specific binding sites on the ionophore. Furthermore, ¹³C NMR can be used to study the symmetry of the complex; equivalent carbon atoms in a symmetric complex will have the same chemical shift. researchgate.net

Table 2: General Trends in ¹H and ¹³C NMR upon this compound Complexation

| Nucleus | Observed Change upon Complexation | Information Gained |

|---|---|---|

| ¹H | Changes in chemical shifts and coupling constants | Conformational changes of the ligand, proximity of protons to the cation |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and stoichiometry of this compound complexes. Soft ionization techniques are particularly crucial as they allow the non-covalent complexes to be transferred into the gas phase without fragmentation. creative-proteomics.com

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for studying non-covalent complexes like those formed between an ionophore and a metal cation. creative-proteomics.comnih.gov In ESI-MS, a solution of the sample is sprayed into the mass spectrometer, and the solvent is evaporated, leaving the intact complex in the gas phase. nih.gov

By analyzing the mass-to-charge ratio (m/z) of the ions, the stoichiometry of the this compound-cesium complex can be readily determined. For example, a 1:1 complex of this compound (L) and Cs⁺ would be observed as an ion with the formula [L+Cs]⁺. ESI-MS has been successfully used to characterize the complexes of various ionophores with alkali metals, providing clear and easily interpretable spectra that reflect the gentle nature of the ionization process. researchgate.net The technique can also be used to study competitive binding in solutions containing multiple cations. researchgate.net

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is another soft ionization technique that can be used to analyze this compound complexes. nih.gov In this method, the sample is co-crystallized with a matrix material that absorbs laser energy. mdpi.com A laser pulse desorbs and ionizes the sample, and the time it takes for the ions to travel to the detector (the time-of-flight) is measured, which is proportional to their mass-to-charge ratio. nih.gov

MALDI-TOF-MS is a powerful tool for the characterization of a wide range of molecules and can be applied to study ionophore-cation complexes. nih.gov It provides information on the molecular weight of the complex, confirming its composition.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are techniques that probe the vibrational modes of a molecule. pressbooks.pubwikipedia.org When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint. pressbooks.pub

Upon complexation of this compound with a cesium cation, the vibrational frequencies of the functional groups involved in the binding are altered. The most significant changes are typically observed for the stretching frequencies of the carbonyl (C=O) groups and the ether (C-O-C) linkages that coordinate to the Cs⁺ ion. The interaction with the positively charged cation weakens these bonds, resulting in a shift of their absorption bands to lower frequencies (a redshift) in the IR spectrum.

FT-IR spectroscopy has been used to study the complexation of various ionophores with metal cations, including cesium. nih.gov By comparing the spectrum of the free ionophore with that of the cesium complex, the specific functional groups involved in the coordination can be identified, providing valuable information about the binding mode. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cesium |

| Cesium Nitrate (B79036) |

| Cesium Bromide |

| Cryptand[2.2.2] |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The complexation of cesium ions by ionophores can be effectively monitored and quantified using electronic absorption (UV-Vis) and fluorescence spectroscopy. These techniques rely on designing the ionophore system with a signaling unit—a chromophore or fluorophore—that responds optically to the binding event.

Chromoionophore Development and Spectroscopic Response to Cesium

Chromoionophores are compounds that change color upon binding a specific ion. This color change is detectable as a shift in the absorption spectrum. The development of chromoionophores for cesium often involves integrating a highly selective receptor, such as a calixarene (B151959), with a dye molecule. The binding of the cesium ion alters the electronic environment of the dye, leading to a change in its UV-Vis absorption profile. mdpi.com

One notable example is a chromoionophore based on an azo-pyridyl calix und.eduarene in a 1,3-alternate conformation. This compound was specifically designed for cesium recognition. researchgate.net Upon the addition of a methanolic solution containing cesium ions, this chromoionophore exhibits a significant bathochromic shift (a shift to a longer wavelength) of 119 nm, accompanied by an increase in the absorption intensity. researchgate.net This large spectral shift indicates a strong interaction and a significant alteration of the chromophore's electronic structure upon complexation with cesium. researchgate.net

In another study, the interaction between a cesium-selective ionophore, p-Isopropylcalix mdpi.comarene (p-IPC6), and cesium ions was investigated using UV-Vis spectroscopy. rsc.org The ionophore itself shows a distinct absorption maximum at 295 nm. When cesium ions are added, the absorption band shifts to 285 nm (a hypsochromic shift), and its intensity decreases. rsc.org Such spectral changes, whether bathochromic or hypsochromic, serve as a sensitive measure of the complexation event. mdpi.comrsc.org

Table 1: Spectroscopic Response of Chromoionophores to Cesium Complexation

| Chromoionophore System | Initial λmax (nm) | λmax after Cs+ Complexation (nm) | Spectral Shift (nm) | Change in Intensity | Source |

| Azo-pyridyl calix und.eduarene | Not specified | Not specified | +119 (Bathochromic) | Increase | researchgate.net |

| p-Isopropylcalix mdpi.comarene (p-IPC6) | 295 | 285 | -10 (Hypsochromic) | Decrease | rsc.org |

Fluoroionophore Response Mechanisms (e.g., Photoinduced Electron Transfer (PET))

Fluoroionophores are designed to signal ion binding through a change in their fluorescence properties. A common and effective mechanism employed in cesium fluoroionophores is Photoinduced Electron Transfer (PET). semanticscholar.org In a typical PET sensor, the molecule consists of a fluorophore (the light-emitting part) linked to a receptor (the ion-binding part), which has a non-bonding electron pair (e.g., a nitrogen atom in an aza-crown ether). In the unbound state, the fluorescence of the fluorophore is "quenched" because, upon excitation, an electron is transferred from the receptor's electron-rich lone pair to the excited fluorophore, preventing it from emitting a photon. und.edunih.gov

When the target ion, such as cesium, binds to the receptor, it electrostatically interacts with the lone pair of electrons. nih.gov This binding lowers the energy of the lone pair, making the PET process energetically unfavorable. semanticscholar.org As a result, the fluorescence of the fluorophore is "turned on" or significantly enhanced. psu.edursc.org

Several fluoroionophores for cesium operate on this principle. For instance, a sensor based on a 15-crown-5 (B104581) derivative linked to an anthracene (B1667546) fluorophore demonstrates this effect. nih.gov The nitrogen atom's lone pair in the aza-crown ether quenches the anthracene fluorescence. Upon binding cesium ions, this PET process is inhibited, leading to an increase in fluorescence intensity. nih.gov Similarly, calix und.eduaza-crown-6 derivatives functionalized with one or two anthracene units also function as "turn-on" fluorescent sensors for cesium via the PET mechanism. psu.edu The complexation of cesium by the aza-crown moiety prevents the nitrogen's lone pair from participating in PET, resulting in an 8.5-fold to 11.6-fold enhancement of the anthracene fluorescence. psu.edu

Table 2: Fluorescence Response of PET-based Fluoroionophores to Cesium Complexation

| Fluoroionophore System | Quenching Mechanism | Response to Cs+ | Fluorescence Enhancement | Source |

| 15-Crown-5-anthracene | PET from nitrogen lone pair | Inhibition of PET | Increase in fluorescence intensity | nih.gov |

| Mono-anthryl calix und.eduaza-crown-6 | PET from nitrogen lone pair | Inhibition of PET | 8.5-fold | psu.edu |

| Di-anthryl calix und.eduaza-crown-6 | PET from nitrogen lone pair | Inhibition of PET | 11.6-fold | psu.edu |

Computational and Theoretical Investigations of Cesium Ionophore Iii

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational techniques used to explore the dynamic behavior and structural properties of molecules. In the context of Cesium Ionophore III, these methods have been instrumental in understanding its conformational preferences and the intricacies of its interaction with cesium ions.

Molecular dynamics simulations provide a time-resolved view of the binding process between this compound and the cesium cation. These simulations can be performed in both the gas phase (non-solvated) and in the presence of explicit solvent molecules (solvated) to mimic experimental conditions.

In a non-solvated environment, the interactions are dominated by the intrinsic properties of the ionophore and the cation. However, in solvated environments, such as water or organic solvents, the solvent molecules play a crucial role. researchgate.net MD simulations have shown that solvent molecules can pre-organize the binding cavity of the ionophore, influencing its readiness to accept a guest cation. researchgate.net The dynamics of the complexation process involve the stripping of solvent molecules from both the ion and the ionophore's cavity, followed by the formation of new interactions between the host and guest. The nature of the solvent, whether it's a classical organic solvent like chloroform (B151607) or an ionic liquid, can significantly impact the interfacial behavior and solvation of the ionophore and its cesium complex. nih.govnih.gov For instance, in humid ionic liquids, water molecules can be part of the primary solvation shell of the cation, affecting the binding process. nih.gov

Molecular dynamics and molecular mechanics are pivotal in predicting the three-dimensional structure of the this compound-cesium complex. These simulations predict that the cesium ion is encapsulated within the cavity formed by the calixarene (B151959) and the crown ether loop. The primary interactions are between the cesium cation and the oxygen atoms of the crown ether moiety. researchgate.net Additionally, cation-π interactions between the cesium ion and the electron-rich aromatic rings of the calixarene scaffold can further stabilize the complex. researchgate.netresearchgate.net The predicted binding geometries often show the cesium ion sitting centrally within the ionophore's cavity, coordinated by multiple oxygen atoms. researchgate.net These computational models are often validated by comparison with experimental data from techniques like X-ray crystallography and NMR spectroscopy. psu.edu

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy for studying the electronic structure and energetics of molecular systems. These methods are crucial for a detailed understanding of the forces driving the selective complexation of cesium by this compound.

DFT calculations are widely used to compute the binding energies and thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of the complexation between this compound and the cesium ion. scispace.comnih.gov These calculations consistently show a high binding affinity of calix nih.govarene-crown-6 derivatives for cesium. rsc.org The calculated Gibbs free energy of complexation (ΔG) provides a direct measure of the stability of the resulting complex. researchgate.netmathnet.ru DFT studies have shown that the high selectivity for cesium over other alkali metal ions like sodium is due to a combination of factors, including the optimal fit of the cesium ion into the binding cavity. researchgate.net Thermodynamic cycles, often in conjunction with continuum solvation models like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), are used to calculate the free energies of complexation in different solvents. researchgate.netnih.gov

Table 1: Calculated Thermodynamic Parameters for Cesium Complexation

Note: The values presented are for structurally related calixarene-based cesium ionophores and are indicative of the typical energetic parameters.

To gain deeper insight into the nature of the interactions between this compound and the cesium ion, advanced computational analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) are employed.

QTAIM analysis examines the topology of the electron density to characterize chemical bonds. ijnc.ir In the context of the this compound-cesium complex, QTAIM can identify bond critical points (BCPs) between the cesium ion and the coordinating oxygen atoms, as well as with the aromatic rings. The properties at these BCPs, such as the electron density and its Laplacian, reveal the nature of these interactions, which are typically found to be predominantly electrostatic with some degree of covalent character (partial ionic character). researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

Prediction of Vibrational and Electronic Spectra

Vibrational Spectra (Infrared - IR): The IR spectrum of this compound is expected to be rich and complex, dominated by the vibrational modes of the calixarene backbone, the naphthyl groups, and the polyether linkages of the crown ether rings. DFT calculations on similar calix acs.orgarene structures and their building blocks, such as 2-benzylphenol, have been used to assign key vibrational modes. psu.edu The complexation with a cesium ion would induce noticeable shifts in the vibrational frequencies of the oxygen-containing functional groups directly involved in the coordination. Specifically, the C-O-C stretching vibrations of the crown ether moieties are anticipated to shift to lower wavenumbers upon complexation with Cs⁺ due to the coordination of the oxygen lone pairs to the cation. This phenomenon is a hallmark of ion-ionophore interactions. researchgate.net

To illustrate the expected vibrational modes, a hypothetical data table based on DFT calculations of analogous calix acs.orgarene-crown-6 ethers is presented below. The precise values for this compound would require specific calculations.

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) - Free Ionophore (Hypothetical) | Predicted Wavenumber (cm⁻¹) - Cs⁺ Complex (Hypothetical) | Comment |

| Aromatic C-H Stretch (Naphthyl/Phenyl) | 3100-3000 | 3100-3000 | Minimal change expected. |

| Aliphatic C-H Stretch (Methylene bridges) | 2960-2850 | 2960-2850 | Minor shifts possible due to conformational rigidity upon complexation. |

| C=C Aromatic Ring Stretch | 1600-1450 | 1600-1450 | Subtle shifts may occur due to electronic effects of Cs⁺ binding. |

| Asymmetric C-O-C Stretch (Crown Ether) | 1150-1085 | 1130-1070 | A noticeable red shift is expected due to coordination with Cs⁺. |

| Symmetric C-O-C Stretch (Crown Ether) | 1085-1020 | 1070-1000 | A significant red shift is a strong indicator of complexation. |

| Phenolic C-O Stretch | 1260-1180 | 1250-1170 | Minor shifts expected as these oxygens are part of the rigid calixarene cup. |

Electronic Spectra (UV-Vis): The electronic absorption spectrum of this compound is primarily determined by the π-systems of the naphthyl and phenyl groups. TD-DFT calculations are employed to predict the electronic transitions. nih.govresearchgate.net The spectrum is expected to show strong absorption bands in the UV region. The introduction of the naphthyl groups, with their extended π-system compared to simple phenyl groups, would result in absorption at longer wavelengths (a bathochromic shift) relative to simpler calix acs.orgarene-benzocrown-6 ethers. mdpi.com

Upon complexation with Cs⁺, changes in the electronic spectrum can occur. These changes are often subtle and can be either a red or blue shift (bathochromic or hypsochromic) depending on the nature of the electronic transitions and the specific interactions within the complex. These shifts, while small, can be exploited in the design of chromogenic or fluorogenic sensors. researchgate.net

A hypothetical TD-DFT prediction for the main electronic transitions of this compound is presented below, based on data for related aromatic calixarenes.

| Transition | Predicted Wavelength (nm) - Free Ionophore (Hypothetical) | Predicted Wavelength (nm) - Cs⁺ Complex (Hypothetical) | Dominant Character |

| λ₁ | ~230 | ~228 | π → π* (Phenyl) |

| λ₂ | ~280 | ~278 | π → π* (Naphthyl) |

| λ₃ | ~320 | ~325 | π → π* (Naphthyl, lower energy) |

Quantitative Structure-Property Relationship (QSPR) Modeling of Ionophore Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.comacs.org For ionophores, QSPR models are developed to predict their performance, such as ion selectivity and extraction efficiency, based on calculated molecular descriptors. irb.hr This approach can accelerate the design of new, more effective ionophores by allowing for virtual screening before undertaking complex synthesis.

While a specific QSPR model for this compound is not documented in the literature, studies on similar calix acs.orgarene-crown-6 ethers provide a framework for how such a model would be constructed and what its performance might be. The selectivity of these ionophores for cesium is a key property to model.

The general workflow for developing a QSPR model for the cesium selectivity of calixarene-based ionophores involves:

Dataset Compilation: A dataset of calixarene-based ionophores with experimentally determined cesium selectivity coefficients (e.g., log KCs/Na) is assembled.

Molecular Descriptor Calculation: For each ionophore in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the descriptors to the cesium selectivity. irb.hr

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. acs.org

Key molecular descriptors that are often found to be important in QSPR models for ionophore selectivity include:

Geometric descriptors: Cavity size, shape, and volume.

Electronic descriptors: Partial charges on the donor atoms (oxygens), dipole moment, and molecular electrostatic potential.

Topological descriptors: Molecular connectivity indices.

The performance of QSPR models is evaluated using several metrics. A hypothetical performance table for a QSPR model predicting the Cs⁺/Na⁺ selectivity of a series of calix acs.orgarene-crown-6 ethers is shown below.

| QSPR Model Parameter | Value (Hypothetical) | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the observed selectivity that is predictable from the model. |

| Q² (Cross-validated R²) | 0.78 | A measure of the model's predictive ability, determined through cross-validation. |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors (residuals). |

Such a model, once validated, could be used to predict the cesium selectivity of new ionophore designs, including modifications to the this compound structure, thereby guiding synthetic efforts towards more potent and selective agents.

Microscopic Mechanisms of Ion Pair Recognition

The remarkable selectivity of this compound for cesium ions is rooted in specific microscopic interactions between the host molecule and the guest ion. Computational methods, particularly molecular dynamics (MD) simulations and DFT calculations, are instrumental in elucidating these mechanisms at an atomic level. psu.edursc.org

Host-Guest Complementarity: The primary factor driving selectivity is the principle of host-guest complementarity, often described by the "size-fit" concept. The 1,3-alternate conformation of the calix acs.orgarene backbone in this compound creates a well-defined, rigid cavity with the two naphthocrown-6 ether loops positioned on opposite sides. researchgate.net This arrangement forms a three-dimensional binding pocket that is sterically and electronically pre-organized for the encapsulation of the cesium ion. The size of the crown-6 ether cavity is known to be an excellent match for the ionic radius of Cs⁺ (1.69 Å). researchgate.netrsc.org This optimal fit maximizes the favorable electrostatic interactions between the cation and the oxygen donor atoms of the ether linkages, while minimizing the steric strain on the ionophore.

Cation-π Interactions: In addition to the direct coordination with the oxygen atoms, cation-π interactions between the cesium ion and the electron-rich aromatic surfaces of the naphthyl and phenyl rings contribute significantly to the stability of the complex. acs.org MD simulations and DFT calculations have shown that the Cs⁺ ion is positioned within the cavity in such a way that it can interact favorably with the π-electron clouds of the aromatic systems. These interactions are a key feature of molecular recognition in many biological and synthetic systems.

A table summarizing the key microscopic interactions and associated energetic contributions, based on computational studies of analogous calix acs.orgarene-crown-6-Cs⁺ complexes, is provided below.

| Interaction Type | Contributing Moieties | Typical Interaction Energy (kcal/mol) - (Analogous Systems) | Significance |

| Ion-Dipole | Cs⁺ and Crown Ether Oxygens | -10 to -15 (per interaction) | Primary binding force; high coordination number is crucial. |

| Cation-π | Cs⁺ and Naphthyl/Phenyl Rings | -5 to -10 | Enhances complex stability and contributes to selectivity. |

| Host Reorganization Energy | Calixarene and Crown Ether Framework | +5 to +10 | Energy penalty for the ionophore to adopt the optimal binding conformation. |

| Cation Desolvation Energy | Cs⁺ and Water/Solvent | +60 to +70 | Energy cost to strip the solvent shell from the cation before complexation. |

The combination of a perfect size fit, a high number of donor atoms, and stabilizing cation-π interactions, all within a pre-organized and rigid framework, underpins the superior ability of this compound to recognize and bind cesium ions with high selectivity.

Applications of Cesium Ionophore Iii in Analytical Chemistry

Potentiometric Ion-Selective Electrodes (ISEs) for Cesium Detection

Selectivity Coefficient Determination (e.g., Separate Solution Method, Fixed Interference Method)

A critical performance metric for any ion-selective electrode (ISE) is its selectivity—the ability to respond to the target ion in the presence of other, potentially interfering, ions. The selectivity of an ISE is quantified by the potentiometric selectivity coefficient (KpotA,B), where 'A' is the primary ion and 'B' is the interfering ion. A smaller value for the selectivity coefficient indicates a greater preference for the primary ion. scirp.org

Several methods are employed to determine these coefficients, including the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).

Separate Solution Method (SSM): In the SSM, the potentials of the electrode are measured in two separate solutions, one containing the primary ion (A) and the other containing the interfering ion (B), typically at the same activity level. scirp.orgscirp.org The selectivity coefficient is then calculated using the measured potential difference. scirp.org

Fixed Interference Method (FIM): The FIM involves measuring the electrode's potential in a series of solutions containing a fixed concentration of the interfering ion (B) and varying concentrations of the primary ion (A). This method is often preferred as it can provide a more realistic assessment of sensor performance in mixed-ion environments. sigmaaldrich.com

For ISEs incorporating Cesium Ionophore III, selectivity coefficients have been rigorously determined. The use of the Fixed Interference Method at pH 7.4 with a fixed interfering ion concentration of 0.1 M has yielded detailed selectivity data, demonstrating the ionophore's high selectivity for cesium over other alkali, alkaline earth, and ammonium (B1175870) ions. sigmaaldrich.com

Table 1: Potentiometric Selectivity Coefficients for a this compound-Based ISE Data determined using the Fixed Interference Method. sigmaaldrich.com

| Interfering Ion (B) | logKpotCs,B |

| Rb⁺ | -0.99 |

| K⁺ | -0.79 |

| NH₄⁺ | -2.06 |

| Na⁺ | -2.05 |

| Li⁺ | -3.25 |

| Ca²⁺ | -3.52 |

| Mg²⁺ | -3.02 |

| H⁺ | -3.04 |

All-Solid-State and Miniaturized ISEs

Traditional ion-selective electrodes rely on an internal liquid filling solution, which can limit their application and potential for miniaturization. All-solid-state ion-selective electrodes (AS-ISEs) overcome this limitation by replacing the internal electrolyte with a solid-contact transducer layer. researchgate.net This design enhances the sensor's durability, simplifies maintenance, and makes it suitable for miniaturization and use in diverse environments. researchgate.netnih.gov

The core components of an AS-ISE are the conductive substrate, the solid-contact transducer, and the ion-selective membrane (ISM) containing the ionophore. researchgate.net Materials such as polyaniline (PANI) and multi-walled carbon nanotubes (MWCNTs) are often used as transducer materials due to their conductive properties. nih.govresearchgate.netmdpi.com

Research has demonstrated the development of all-solid-contact cesium ISEs using calix nih.govarene-crown-6 derivatives, which are structurally related to this compound. researchgate.net In one study, polyaniline was deposited on a platinum electrode to act as a transducer. The best performance was achieved when the PANI transducer was doped with gold nanoparticles. This optimized sensor, utilizing a calixarene (B151959) ionophore, exhibited a near-Nernstian response of 55.0 ± 0.6 mV per decade for Cs⁺ in the concentration range of 10⁻⁷ to 10⁻² M. researchgate.net The move towards solid-state and miniaturized designs is crucial for applications like environmental monitoring and the development of portable sensor arrays. nih.govresearchgate.net

Optical Sensors (Optodes) for Cesium Ion Monitoring

Beyond electrochemical methods, this compound and related calixarene structures are integral to the development of optical sensors, or optodes. These devices signal the presence of an ion through a change in their optical properties, such as fluorescence or absorbance. daneshyari.com

Design of Fluoroionophores and Chromoionophores

The design of an optical sensor involves coupling a selective ion recognition unit (the ionophore) with a signaling unit (a fluorophore or chromophore). daneshyari.com The resulting molecule is known as a fluoroionophore (fluorescence-based) or a chromoionophore (color-based). cdnsciencepub.comarkat-usa.org

For cesium detection, fluoroionophores are often designed by attaching a fluorescent molecule, such as anthracene (B1667546) or coumarin, to a calix nih.govarene-crown-6 ether scaffold. osti.govmdpi.com This design leverages the high selectivity of the calixarene cavity for cesium. osti.gov The specific conformation of the calixarene, such as the 1,3-alternate form, is known to provide high selectivity for cesium over other ions like sodium and potassium. osti.gov By modifying the calixarene structure, for instance by introducing sulfonate groups, water-soluble probes can be developed for direct analysis in aqueous samples. mdpi.com

Fluorescence and Absorbance-Based Detection Mechanisms

A common detection mechanism in these sensors is Photoinduced Electron Transfer (PET). daneshyari.comosti.gov In a typical PET-based fluoroionophore, the ionophore and fluorophore are positioned such that, in the absence of the target ion, an electron transfer from the ionophore's heteroatoms (e.g., oxygen or nitrogen) to the excited fluorophore occurs. This process quenches the fluorescence, resulting in an "off" state. nih.govdaneshyari.comosti.gov

When the target ion, such as Cs⁺, is introduced, it binds within the ionophore's cavity. This complexation engages the lone pair electrons of the heteroatoms, inhibiting the PET process. As a result, the quenching is suppressed, and the molecule's fluorescence is restored or significantly enhanced, leading to an "on" state. nih.govosti.gov This "off-on" switching provides a clear and sensitive signal for ion detection. researchgate.net Research on a 1,3-alternate calix nih.govarene-benzocrown-6 coupled with a cyanoanthracene fluorophore demonstrated a remarkable 54-fold enhancement in fluorescence upon complexation with cesium. osti.gov

Integration with Advanced Sensing Platforms

The versatility of ionophores like this compound allows for their integration into various advanced sensing platforms, enhancing performance and applicability.

Chemically Modified Carbon Paste Electrodes

Chemically modified carbon paste electrodes (CMCPEs) represent a simple, low-cost, and renewable platform for potentiometric sensing. scirp.orgresearchgate.net These electrodes are fabricated by mixing graphite (B72142) powder with a pasting liquid and a modifier, which is the electroactive species that imparts selectivity—in this case, an ionophore. scirp.orgresearchgate.net CMCPEs offer advantages over polymeric membrane electrodes, including low ohmic resistance and the absence of a need for an internal reference solution. scirp.org

While the direct use of this compound in a carbon paste electrode is not extensively documented in the provided search results, the platform has been successfully used for cesium detection with other ionophores. For instance, a CMCPE using potassium zinc hexacyanoferrate (PZHCF) as the ionophore demonstrated a Nernstian response (58 ± 0.5 mV/decade) over a wide Cs⁺ concentration range of 1 × 10⁻⁶ to 1 × 10⁻¹ M, with a detection limit of 3 × 10⁻⁷ M. scirp.orgresearchgate.net Another advanced approach involves using a cesium ion-imprinted polymer (IIP) on magnetic multi-walled carbon nanotubes as the recognition element in a potentiometric sensor, achieving a detection limit of 4 × 10⁻⁸ M. rsc.org These examples highlight the potential of integrating highly selective ionophores like this compound into carbon-based electrode matrices to create robust and sensitive cesium sensors.

Magnetic Multi-Walled Carbon Nanotube Imprinted Potentiometric Sensors

The integration of this compound into potentiometric sensors is significantly enhanced by the use of magnetic multi-walled carbon nanotubes (MMWCNTs) as a support matrix. This combination leverages the high surface area and excellent conductivity of MMWCNTs to improve sensor performance. nih.gov

A notable development in this area is the creation of a potentiometric sensor based on a glassy carbon electrode (GCE) modified with a composite of MMWCNTs and a cesium ion-imprinted polymer (MMWCNTs@Cs-IIP). rsc.orgresearchgate.net In this system, the ion-imprinted polymer is synthesized using cesium ions as the template, chitosan (B1678972) as the functional monomer, and glutaraldehyde (B144438) as the cross-linking agent. rsc.orgresearchgate.net The resulting membrane, coated onto the GCE, comprises the MMWCNTs@Cs(I)-IIP as the modifier, polyvinyl chloride (PVC) as a neutral carrier, 2-nitrophenyl octyl ether (NPOE) as a plasticizer, and sodium tetraphenylborate (B1193919) as a lipophilic salt. rsc.orgresearchgate.net

The optimized sensor demonstrates a Nernstian response, which describes the ideal behavior of an ion-selective electrode where the potential changes logarithmically with the ion activity. rsc.orgresearchgate.net This particular sensor exhibited a slope of 0.05954 V per decade change in cesium concentration. rsc.orgresearchgate.net It operates effectively within a concentration range of 1 × 10⁻⁷ to 1 × 10⁻⁴ M and boasts a low detection limit of 4 × 10⁻⁸ M. rsc.orgresearchgate.net The high selectivity for cesium ions allows for its successful application in determining Cs(I) concentrations in real-world environmental water samples. rsc.orgresearchgate.net

The choice of plasticizer plays a crucial role in the sensor's performance. Membranes prepared with NPOE as the plasticizer have shown superior potentiometric characteristics in terms of linear range and Nernstian slope. nih.gov Furthermore, the addition of sodium tetraphenylborate as an ionic additive helps to reduce anionic interference and decrease the electrical resistance of the membrane, thereby improving its Nernstian behavior. nih.gov

Table 1: Performance Characteristics of MMWCNTs@Cs-IIP Sensor

| Parameter | Value | Reference |

|---|---|---|

| Sensor Type | Potentiometric | rsc.orgresearchgate.net |

| Electrode | Glassy Carbon Electrode (GCE) | rsc.orgresearchgate.net |

| Modifier | MMWCNTs@Cs-IIP | rsc.orgresearchgate.net |

| Nernstian Slope | 0.05954 V/decade | rsc.orgresearchgate.net |

| Linear Range | 1 × 10⁻⁷ to 1 × 10⁻⁴ M | rsc.orgresearchgate.net |

| Detection Limit | 4 × 10⁻⁸ M | rsc.orgresearchgate.net |

The synergistic effect of combining MMWCNTs and Fe₃O₄ nanoparticles is also being explored to enhance the construction of electrochemical sensors. nih.gov The large surface area, stability, conductivity, and efficient electron transfer of these nanomaterials contribute to improved analytical sensitivity. nih.gov

Microsphere-Immobilized Ionophores

Another innovative approach in the application of cesium ionophores involves their immobilization on polymeric microspheres. This technique addresses a common challenge in ion-selective electrodes (ISEs): the leaching of the ionophore from the sensor membrane, which can limit the sensor's lifespan and performance. researchgate.netresearchgate.net

In a specific study, Cs⁺-selective solvent polymeric membrane-based ISEs were developed by incorporating ethylene (B1197577) glycol-functionalized cross-linked polystyrene microspheres (P-EG) into a plasticized PVC matrix. researchgate.netresearchgate.net This matrix also contained sodium tetrakis-(3,5-bis(trifluoromethyl)phenyl) borate (B1201080) (TFPB) as an ion exchanger. researchgate.netresearchgate.net The research systematically investigated the influence of different membrane plasticizers—bis(2-ethylhexyl) sebacate (B1225510) (DOS), 2-nitrophenyl octyl ether (NPOE), and 2-fluorophenyl nitrophenyl ether (FPNPE)—on the electrode's potentiometric response and selectivity. researchgate.netresearchgate.net

The results indicated that electrodes plasticized with FPNPE generally exhibited the best performance. researchgate.netresearchgate.net These sensors showed a linear response to Cs⁺ concentrations ranging from 10⁻¹ to 10⁻⁵ M, with a conventional lower detection limit of 8.1 × 10⁻⁶ M and a response slope of 57.7 mV/decade. researchgate.net

The immobilization of the ionophore onto the polymeric microspheres offers several advantages. It enhances the robustness of the ISEs and can lead to improved lower detection limits. researchgate.netresearchgate.net Extraction experiments have confirmed that the selectivity of the ionophore is retained even after being immobilized on the microspheres. researchgate.netresearchgate.net

The pH stability of these microsphere-immobilized ionophore-based ISEs is also noteworthy. When using TFPB in membranes plasticized with either NPOE or FPNPE, the electrodes remained stable over a broad pH range of 3 to 12, with only minor interference from protons observed at a pH below 3. researchgate.net

Table 2: Performance of Microsphere-Immobilized Cs⁺-Selective Electrodes with FPNPE Plasticizer

| Parameter | Value | Reference |

|---|---|---|

| Ionophore Support | Ethylene Glycol-Functionalized Polystyrene Microspheres (P-EG) | researchgate.netresearchgate.net |

| Plasticizer | 2-Fluorophenyl Nitrophenyl Ether (FPNPE) | researchgate.netresearchgate.net |

| Linear Range | 10⁻¹ to 10⁻⁵ M | researchgate.net |

| Lower Detection Limit | 8.1 × 10⁻⁶ M | researchgate.net |

| Response Slope | 57.7 mV/decade | researchgate.net |

| pH Stability Range | 3 - 12 | researchgate.net |

Applications of Cesium Ionophore Iii in Separation Science

Liquid-Liquid Extraction (Solvent Extraction) of Cesium

Liquid-liquid extraction, or solvent extraction, is a primary application for Cesium Ionophore III. The process involves using the ionophore in an organic solvent to selectively bind and transfer cesium ions from an aqueous phase, such as dissolved nuclear waste. Calix pku.edu.cnarene-crown-6 derivatives are noted for their outstanding efficiency and selectivity for cesium in these applications. researchgate.net

This compound and related calix pku.edu.cnarene-crowns exhibit the profound ability to extract cesium from both highly acidic and alkaline solutions. osti.gov This versatility is critical for treating various types of nuclear waste. In acidic conditions, such as the 3-4 M nitric acid concentrations typical of HLLW, the ionophore maintains high extraction efficiency. researchgate.net The extraction mechanism in acidic media is believed to involve the formation of an "ion-pair" complex. rsc.org Studies show that the distribution ratios for cesium are favorable in nitric acid, perchloric acid, and hydrochloric acid, with the trend in efficiency often being HNO₃ > HClO₄ > HCl within a 3–4 M acidity range. rsc.org

The ionophore is also effective in alkaline environments, such as the caustic solutions found in waste tanks at sites like the Savannah River Site. researchgate.netosti.gov The Caustic-Side Solvent Extraction (CSSX) process was specifically developed to remove cesium from these high-pH, high-sodium-concentration wastes. researchgate.net Phenolic ion-exchange resins based on similar structural concepts have also been studied for selective cesium removal from highly salted alkaline solutions. researchgate.net

| Acid Type | Concentration Range | Relative Extraction Efficiency | Reference |

|---|---|---|---|

| Nitric Acid (HNO₃) | 3-4 M | High | researchgate.netrsc.org |

| Perchloric Acid (HClO₄) | 3-4 M | Medium | rsc.org |

| Hydrochloric Acid (HCl) | 3-4 M | Lower | rsc.org |

| Alkaline Solution (e.g., NaOH) | High pH | High | osti.govosti.gov |

The choice of organic diluent and phase modifier significantly impacts the extraction performance of this compound. While effective, calix-crown ethers often have low solubility in simple aliphatic solvents like n-dodecane. researchgate.net To overcome this and improve extraction kinetics and stability, a phase modifier is typically added to the organic solvent.

Commonly investigated modifiers include isodecyl alcohol and o-nitrophenylhexyl ether (ONPHE). researchgate.net The combination of this compound with isodecyl alcohol in an n-dodecane diluent has been shown to be effective for separating cesium from acidic HLLW solutions. researchgate.net Research has also systematically investigated the effect of diluent composition on cesium extraction efficiency. One study found that using 100% n-octanol as the diluent for a calix pku.edu.cnarene-crown-6 ligand resulted in a very high distribution ratio for cesium (D_Cs ≈ 22), suggesting it is a highly suitable medium. rsc.org The dielectric constant of the solvent plays a crucial role in the extraction process. rsc.org

| Diluent | Modifier | Observation | Reference |

|---|---|---|---|

| n-dodecane | Isodecyl alcohol | Effective system for Cs separation from acidic waste. | researchgate.nethbni.ac.in |

| n-dodecane | o-nitrophenylhexyl ether | Used as a phase modifier in extraction studies. | researchgate.net |

| n-octanol | None | Demonstrated very high distribution ratios for Cesium (D_Cs ≈ 22). | rsc.org |

A key advantage of this compound is its exceptional selectivity for cesium ions, even in the presence of a vast excess of competing ions found in HLLW. researchgate.net Simulated waste solutions often contain high concentrations of sodium, potassium, and various fission products. researchgate.netresearchgate.net

Calix pku.edu.cnarene-crown-6 derivatives demonstrate a remarkable preference for cesium over sodium, which is crucial for treating waste with high sodium nitrate (B79036) concentrations (2-4 M). researchgate.net Studies using a solvent system with n-octanol showed no significant interference on the cesium distribution value from other relevant cations like sodium (Na⁺), magnesium (Mg²⁺), and strontium (Sr²⁺). rsc.org This high selectivity allows for the efficient removal of cesium with minimal co-extraction of other elements, simplifying downstream processing. Countercurrent mixer-settler experiments using a system of this compound with isodecyl alcohol in n-dodecane achieved approximately 99% recovery of cesium with very high selectivity from a simulated HLLW solution. researchgate.net

Membrane-Based Separation Technologies

Beyond solvent extraction, this compound is also a key component in advanced membrane-based separation techniques, which can offer advantages such as reduced solvent inventory and combined extraction and stripping in a single unit operation. mdpi.comnih.gov

Supported liquid membranes (SLMs) utilize a porous, inert support structure whose pores are filled with a liquid phase containing a carrier molecule—in this case, this compound. researchgate.nethbni.ac.in This membrane separates a feed solution (e.g., HLLW) from a stripping solution. The ionophore selectively binds with cesium ions at the feed-membrane interface, transports the complex across the liquid-filled pores, and releases the cesium ion at the membrane-stripping interface.

The performance of calix pku.edu.cnarene-crown-6 derivatives, including this compound, has been confirmed in SLM configurations for cesium separation. researchgate.net These membrane-based tests have validated the high efficiency and selectivity observed in liquid-liquid extraction experiments, demonstrating their potential for practical application in nuclear waste treatment. researchgate.nethbni.ac.in The use of SLMs can lead to more compact and efficient separation processes compared to traditional solvent extraction setups. mdpi.com

Polymeric Inclusion Membranes

Polymer Inclusion Membranes (PIMs) represent a significant advancement in separation technology, combining the selectivity of liquid membranes with the stability of solid polymeric materials. nih.gov These membranes typically consist of a base polymer, a plasticizer, and a carrier molecule—in this case, a cesium-selective ionophore like a calix nih.govarene-crown-6 derivative—all physically entrapped within the polymer matrix. nih.govresearchgate.net The ionophore is the active component, responsible for selectively binding with cesium ions at the source phase interface and transporting them across the membrane to the receiving phase.

The performance of these membranes is highly dependent on their composition. The choice of polymer, typically cellulose (B213188) triacetate (CTA), provides the structural support, while the plasticizer, such as 2-nitrophenyl octyl ether (NPOE) or tri-n-butyl phosphate (B84403) (TBP), facilitates the mobility of the ionophore-cesium complex within the membrane. nih.govresearchgate.net Research has demonstrated that PIMs containing calix nih.govarene-crown-6 carriers exhibit highly efficient and selective transport of cesium ions, even from complex mixtures designed to simulate acidic nuclear waste. researchgate.net The selectivity is influenced by the plasticizer used; for instance, NPOE-plasticized membranes have shown high selectivity for cesium over other fission products, making them suitable for bulk cesium removal from nuclear waste streams. nih.gov The stability of these membranes has been confirmed in studies lasting nearly a month, highlighting their potential for long-term operational use. nih.gov

Table 1: Performance of Cesium-Selective Polymer Inclusion Membranes

| Carrier/Ionophore | Base Polymer | Plasticizer | Key Finding |

|---|---|---|---|

| bis(dodecyloxy)calix nih.govarene-crown-6 | Cellulose Triacetate (CTA) | 2-nitrophenyl octyl ether (NPOE) | Exhibited highly efficient and selective Cs⁺ transport from simulated acidic nuclear waste solutions. researchgate.net |

| di-tert-butylbenzo-18-crown-6 (DTBB18C6) | Cellulose Triacetate (CTA) | tri-n-butyl phosphate (TBP) | Showed good transport efficiency for ¹³⁷Cs but displayed poor selectivity against other fission products. nih.gov |

Adsorption and Sorption Technologies for Cesium Removal

Adsorption technologies offer a robust alternative for capturing cesium ions from aqueous solutions. By immobilizing a selective ionophore onto a solid support with a high surface area, highly effective sorbents can be created.

Functionalized Carbon Nanotubes for Cesium Adsorption

The functionalization of carbon-based nanomaterials, such as carbon nanotubes or porous carbon spheres, with cesium-selective ionophores like calix nih.govbiscrown-6 creates a powerful sorbent for targeted cesium removal. researchgate.net This approach leverages the exceptionally high surface area and stability of the carbon material and the high selectivity of the macrocyclic ionophore. In this configuration, the calixarene (B151959) molecule is covalently bonded or physically adsorbed onto the carbon surface, creating specific binding sites for cesium ions.

Research into novel calix nih.govbiscrown-6 functionalized hierarchically porous carbon spheres has demonstrated their effectiveness in selectively adsorbing cesium from high-level liquid wastewaters. researchgate.net The adsorption process for these materials has been found to be an endothermic, entropy-driven, and thermodynamically spontaneous process. researchgate.net The functionalized material exhibits a high adsorption capacity, underscoring its potential for practical application in environmental remediation scenarios. researchgate.net

Table 2: Research Findings on Calixarene-Functionalized Carbon Sorbents

| Sorbent Material | Ionophore | Maximum Adsorption Capacity (for Cs⁺) | Key Research Finding |

|---|---|---|---|

| Hierarchically Porous Carbon Spheres | calix nih.govbiscrown-6 | Not specified, but noted as highly efficient. | The material provides highly selective adsorption of radioactive cesium from high-level liquid waste. researchgate.net |

Aqueous Giant Micellar Systems for Cesium Encapsulation

A novel approach for cesium removal involves the use of self-assembling molecular structures in aqueous solutions. Specifically, certain biosurfactant molecules that can act as ionophores are capable of forming large, organized aggregates known as giant micelles, which can selectively encapsulate cesium ions. nih.gov

One such system utilizes surfactin (B1297464), a cyclic peptide biosurfactant produced by microorganisms like Bacillus subtilis. The cyclic structure of the surfactin peptide moiety acts as an ionophore, with a cavity size and coordination number that show a high affinity for cesium ions. nih.gov In solution, surfactin molecules assemble into giant micelles that selectively trap cesium ions within their structure. The interaction and complex formation between surfactin and Cs⁺ have been confirmed through spectroscopic methods like nuclear magnetic resonance (NMR) and Fourier transform infrared (FT-IR) spectroscopy. nih.gov This system has demonstrated a remarkable ability to remove cesium from water, achieving high separation efficiency even in the presence of competing alkali metal ions such as sodium and potassium. nih.gov

Table 3: Performance of Giant Micellar System for Cesium Removal

| Ionophore / Surfactant | System Type | Removal Efficiency | Key Research Finding |

|---|

Future Perspectives and Emerging Research Directions for Cesium Ionophore Iii

Development of Highly Robust and Stable Ionophore Systems for Demanding Applications

The long-term stability and robustness of ionophore-based systems are critical for their practical implementation, especially in harsh environments such as radioactive waste processing or continuous environmental monitoring. google.com Future research will likely focus on creating more durable and resilient systems incorporating Cesium Ionophore III.

One promising avenue is the covalent attachment of the ionophore to a polymer backbone. acs.org This approach can mitigate leaching, a common problem with traditional PVC membrane electrodes where the ionophore is simply dissolved in a plasticizer. rsc.org For instance, researchers have successfully immobilized ionophores on polymeric supports like polystyrene-block-polybutadiene-block-polystyrene, significantly improving the sensor's operational lifetime. acs.org Future work could explore a wider range of polymer matrices and develop more efficient and stable covalent linking strategies for this compound.

Another key area is the development of ionophore-based sensors with enhanced physical robustness. Chemically modified carbon paste electrodes (CMCPEs) offer several advantages over polymeric membrane electrodes, including ease of preparation, low ohmic resistance, and renewability. scirp.org Research into new composite materials for these electrodes, incorporating this compound, could lead to more durable and field-deployable sensors.